N-(2-Chloroethyl)-N-methyldodecanamide

Description

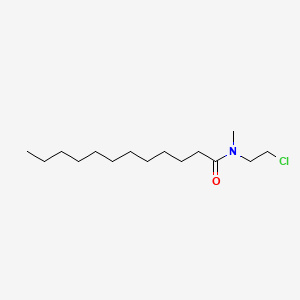

Chemical Structure: N-(2-Chloroethyl)-N-methyldodecanamide (CAS: Not explicitly listed; suppliers referenced in ) is a chloroacetamide derivative featuring a 12-carbon dodecanamide chain, a methyl group, and a reactive 2-chloroethyl moiety. Its molecular formula is C₁₅H₂₉ClNO, with a molecular weight of 283.85 g/mol (estimated based on analogs in ).

Synthesis: Synthesized via the reaction of dodecanamide precursors with N-(2-chloroethyl)-N-methylamine derivatives, achieving yields of ~30% under optimized conditions . Characterization methods include ¹H/¹³C NMR, IR, and mass spectrometry.

Properties

CAS No. |

84803-68-9 |

|---|---|

Molecular Formula |

C15H30ClNO |

Molecular Weight |

275.86 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N-methyldodecanamide |

InChI |

InChI=1S/C15H30ClNO/c1-3-4-5-6-7-8-9-10-11-12-15(18)17(2)14-13-16/h3-14H2,1-2H3 |

InChI Key |

JSSZMWBPDFEYBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CCCl |

Origin of Product |

United States |

Preparation Methods

Preparation of Dodecyl Chloride Intermediate

A key precursor is dodecyl chloride, which can be synthesized from n-dodecanol via chlorination using thionyl chloride (SOCl₂) in the presence of catalysts such as N,N-dimethylformamide (DMF) and solvents like petroleum ether. The reaction is typically conducted at 60–70 °C with controlled addition of thionyl chloride over 4–5 hours, while continuously removing gaseous byproducts to maintain reaction efficiency and safety. The crude dodecyl chloride is purified by washing with saline, alkali, and drying agents, followed by distillation to isolate the product with a boiling point around 258 °C. This method yields dodecyl chloride with high purity and good yield (~94%).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| n-Dodecanol + SOCl₂ | 60–70 °C, 4–5 h, DMF catalyst, petroleum ether solvent | Formation of dodecyl chloride |

| Workup | Washing with saline, alkali, drying with CaCl₂ | Purified dodecyl chloride |

| Distillation | Normal pressure, collect fraction boiling at 258 °C | High purity dodecyl chloride |

Amidation to Form N-(2-Chloroethyl)-N-methyldodecanamide

The amidation step involves reacting the dodecyl chloride intermediate with a suitable amine containing the 2-chloroethyl and methyl groups. While direct literature on this exact amidation is sparse, analogous methods for preparing N,N-dimethyl chloroacetamides provide a model:

Amidation via Reaction of Chloroacetyl Chloride with Amines: For example, N,N-dimethyl chloroacetamide is prepared by reacting dimethylamine gas with chloroacetyl chloride in a chlorinated hydrocarbon solvent (e.g., dichloromethane) at low temperatures (-15 to 5 °C), controlling pH between 5 and 8 to optimize yield and purity. The reaction proceeds over 1–3 hours, followed by filtration, extraction, drying, and vacuum distillation to isolate the product with yields around 87–92% and purity >99%.

Alkylation of Amides: Alternatively, the N-methylation and 2-chloroethyl substitution on the dodecanamide nitrogen can be achieved by alkylation reactions using 2-chloroethyl chloride or related reagents under controlled conditions, often in polar aprotic solvents and in the presence of bases to neutralize generated HCl.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Dimethylamine + Chloroacetyl chloride | -15 to 5 °C, pH 5–8, 1–3 h, dichloromethane solvent | Formation of N,N-dimethyl chloroacetamide analog |

| Workup | Filtration, extraction, drying, vacuum distillation | High purity amide product |

Purification and Hydrolytic Degradation of Contaminants

In the preparation of chloroacetamide derivatives, impurities such as dichloroacetamides can form. An improved purification process involves selective hydrolytic degradation of these contaminants in a weakly acidic to weakly basic medium (pH 6–8.5) at 0–50 °C, typically using ammonia as the weak base. The reaction time ranges from 15 to 180 minutes, after which acidification to pH 1–4 and extraction with solvents like methylene chloride yields purified monochloroacetamide products.

| Parameter | Condition | Purpose |

|---|---|---|

| pH | 6–8.5 (during degradation), then 1–4 (acidification) | Selective degradation of dichloro contaminants |

| Temperature | 0–50 °C (optimal ~20–40 °C) | Control reaction rate and selectivity |

| Base | Ammonia (0.1 M) | Hydrolytic degradation agent |

| Time | 15–180 minutes | Complete degradation of impurities |

| Extraction solvent | Methylene chloride | Isolation of purified product |

| Step No. | Process Stage | Key Reagents | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination of n-dodecanol | n-Dodecanol, SOCl₂, DMF, petroleum ether | 60–70 °C, 4–5 h, vacuum gas removal | ~94% yield, high purity | Produces dodecyl chloride intermediate |

| 2 | Amidation with 2-chloroethyl/methyl amine | Dodecyl chloride, 2-chloroethylamine or chloroacetyl chloride + methylamine | Low temp (-15 to 5 °C), pH 5–8, 1–3 h | 87–92% yield, >99% purity (analogous) | Forms this compound |

| 3 | Purification by hydrolytic degradation | Ammonia (0.1 M), methylene chloride extraction | pH 6–8.5, 0–50 °C, 15–180 min | Removes dichloro contaminants | Ensures product purity |

The chlorination of long-chain alcohols like n-dodecanol using thionyl chloride is well-established, providing a reliable route to alkyl chlorides with high yield and purity when conducted under controlled temperature and gas removal conditions.

Amidation reactions involving chloroacetyl chloride and amines require careful pH control to prevent side reactions and ensure high selectivity toward the desired chloroacetamide product.

Hydrolytic degradation of dichloroacetamide impurities using weak bases such as ammonia at controlled pH and temperature is an effective purification strategy, improving product quality for subsequent applications.

Solvent choice (e.g., dichloromethane, methylene chloride) and drying agents (anhydrous magnesium sulfate or calcium chloride) are critical for efficient extraction and isolation of the target compound.

Reaction monitoring by gas-liquid chromatography (GLC) is essential for assessing conversion, purity, and impurity profiles throughout the synthesis and purification steps.

The preparation of this compound involves a multi-step synthetic approach starting from n-dodecanol chlorination to form dodecyl chloride, followed by amidation with appropriate chloroethyl and methyl amine sources under controlled conditions. Purification through selective hydrolytic degradation of dichloro impurities ensures high purity of the final product. The methods are supported by analogous processes documented in patent literature and chemical synthesis research, emphasizing the importance of reaction condition control, pH management, and solvent selection for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-N-methyldodecanamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or hydroxides.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction can lead to the formation of secondary amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of N-(2-substituted ethyl)-N-methyldodecanamide derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary amines or alcohols.

Scientific Research Applications

N-(2-Chloroethyl)-N-methyldodecanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-methyldodecanamide involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers such as DNA, proteins, and enzymes, leading to the inhibition of their normal functions. This alkylation process can result in the disruption of cellular processes and induce cytotoxic effects.

Comparison with Similar Compounds

N-(2-Chloroethyl)-N-ethyl/morpholinium/piperidinium Chloride Derivatives

Structural Differences : Replace the dodecanamide chain with ethyl, morpholine, or piperidine groups ().

Activity :

- Antileukemic Efficacy : N-(2-Chloroethyl)-N-methyldodecanamide demonstrated superior activity against leukemia L1210 cells compared to morpholinium/piperidinium analogs, likely due to enhanced lipophilicity from the dodecanamide chain improving cellular uptake .

- Antimicrobial Activity : Morpholinium/piperidinium analogs (e.g., 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines) showed broader antifungal activity (e.g., against Candida albicans), attributed to their hydrophilic groups enabling interactions with fungal membranes .

Chloroacetamide Pesticides ()

Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Pretilachlor.

Structural Contrasts :

- Alkyl Chain Length : Alachlor has a methoxymethyl group and shorter ethyl/phenyl substituents, increasing water solubility compared to the hydrophobic dodecanamide chain of the target compound.

- Reactivity : The 2-chloroethyl group in this compound is more reactive than alachlor’s methoxymethyl group, favoring alkylation over hydrolysis.

Environmental Impact :

N-Methyl-2-chloroacetamide ()

Structural Simplicity : Lacks the dodecanamide chain, reducing molecular weight to 121.58 g/mol .

Reactivity : Higher electrophilicity due to fewer steric hindrances, leading to faster alkylation but lower selectivity.

Toxicity : Smaller analogs like N-Methyl-2-chloroacetamide exhibit higher acute toxicity (e.g., neurotoxicity) compared to the target compound, which may have moderated toxicity due to slower tissue penetration .

Functional Analog: Chloroethylnitrosoureas ()

Examples : Carmustine (BCNU), Lomustine.

Mechanistic Similarities :

Key Differences :

| Parameter | This compound | Chloroethylnitrosoureas |

|---|---|---|

| Carbamoylating Activity | Low | High |

| Alkylating Efficiency | Moderate (single chloroethyl group) | High (dual alkylation) |

| Toxicity Profile | Lower myelosuppression (predicted) | High hematologic toxicity |

Therapeutic Index : The target compound’s lower carbamoylating activity may improve therapeutic index compared to nitrosoureas, which cause severe bone marrow suppression .

Physicochemical Properties and Bioactivity

Lipophilicity :

- LogP (Predicted) : ~5.2 (dodecanamide chain dominates), compared to ~2.8 for morpholinium analogs and ~3.5 for alachlor.

- Impact : High lipophilicity enhances blood-brain barrier penetration, relevant for targeting CNS cancers but may increase neurotoxicity risk.

Solubility :

- Poor aqueous solubility (~0.1 mg/mL) necessitates formulation with surfactants or lipid carriers, unlike hydrophilic analogs (e.g., morpholinium derivatives) .

Biological Activity

N-(2-Chloroethyl)-N-methyldodecanamide is a compound that has garnered attention for its potential biological activity, particularly in the context of its pharmacological and toxicological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies from existing research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Name : this compound

- Molecular Formula : C_{13}H_{26}ClN_{1}O

- Molecular Weight : 247.81 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules, particularly DNA. Research indicates that compounds with similar structures often exhibit alkylating properties, leading to DNA cross-linking and strand scission, which can result in cytotoxic effects on rapidly dividing cells such as cancer cells.

Key Mechanisms:

- DNA Alkylation : The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking.

- Inhibition of DNA Synthesis : Studies have shown that this compound inhibits DNA synthesis more significantly than RNA or protein synthesis, suggesting a targeted effect on cellular replication processes .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported differential sensitivity among murine colon tumor cell lines, where the compound showed a stronger inhibitory effect on Tumor 26 compared to Tumor 38 .

In Vivo Studies

In vivo studies further corroborate the in vitro findings. When administered to mice bearing transplantable tumors, the compound resulted in measurable inhibition of tumor growth and induced DNA damage as evidenced by increased levels of DNA strand breaks .

Case Studies and Research Findings

Several case studies have highlighted the biological implications of this compound:

- Tumor Sensitivity : A comparative study showed that Tumor 26 exhibited greater sensitivity to the compound's effects than Tumor 38, with significant differences in DNA synthesis inhibition observed at various time points post-treatment .

- Mechanistic Insights : Research indicates that the compound's mechanism involves not only direct DNA damage but also potential impacts on cellular repair mechanisms, leading to enhanced cytotoxicity in rapidly proliferating tissues .

- Pharmacological Applications : Given its biological activity, there is potential for developing therapeutic agents based on the structure of this compound for treating specific cancers or as part of combination therapies .

Summary Table of Biological Activity

| Study | Cell Line/Tissue | Observed Effect | Mechanism |

|---|---|---|---|

| Study 1 | Murine Colon Tumor 26 | Significant growth inhibition | DNA alkylation and cross-linking |

| Study 2 | Murine Colon Tumor 38 | Moderate growth inhibition | Differential sensitivity related to repair mechanisms |

| Study 3 | In Vivo Mouse Model | Induction of DNA damage | Enhanced cytotoxicity through inhibition of DNA synthesis |

Q & A

Q. What synthetic routes are commonly employed for N-(2-Chloroethyl)-N-methyldodecanamide, and what are the critical reaction parameters?

A two-step approach is typical: (1) alkylation of dodecanamide with 2-chloroethyl methylamine under alkaline conditions to introduce the chloroethyl group, and (2) purification via recrystallization or column chromatography. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the chloroethyl group and optimizing reaction temperature (40–60°C) to balance yield and selectivity. Substitution reactions under basic conditions, as described for similar intermediates, can be adapted .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identify characteristic peaks for the amide C=O stretch (~1640–1680 cm⁻¹) and C-Cl stretch (~550–750 cm⁻¹).

- NMR : ¹H NMR reveals methyl (δ 1.0–1.5 ppm) and chloroethyl protons (δ 3.4–3.8 ppm), while ¹³C NMR confirms the carbonyl (δ ~170 ppm) and chloroethyl carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion (C₁₅H₂₉ClN₂O⁺) and fragmentation patterns. Reference methods from chloroacetamide derivatives for validation .

Q. How can the purity of this compound be assessed, and what impurities are commonly observed?

Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 210 nm. Common impurities include unreacted dodecanamide and hydrolyzed byproducts (e.g., N-methyldodecanamide). Quantify impurities via spiked calibration curves and validate using LC-MS for structural confirmation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroethyl group in nucleophilic substitution reactions?

The chloroethyl group undergoes SN2 reactions due to its β-chloroethylamine structure, where the chlorine atom acts as a leaving group. Steric hindrance from the methyl and dodecanamide groups may reduce reaction rates. Computational studies (DFT) can model transition states, while kinetic experiments under varying nucleophile concentrations (e.g., thiosulfate) reveal rate dependencies. Compare with analogous chloroethylamine derivatives .

Q. How does pH influence the hydrolytic stability of this compound?

Conduct accelerated stability studies in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC and identify products (e.g., ethylene oxide derivatives under alkaline conditions). Hydrolysis follows first-order kinetics, with rate constants increasing in acidic/basic media due to acid- or base-catalyzed mechanisms. Stability in neutral buffers suggests suitability for biological assays .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Use protecting groups (e.g., Boc for amines) during derivatization.

- Employ mild bases (e.g., K₂CO₃) to minimize elimination reactions.

- Optimize solvent polarity (e.g., DMF for SN2 reactions) to stabilize transition states. Reference synthetic protocols for chloroethyl sulfides and phosphonates for cross-validation .

Q. How can molecular docking predict the interaction of this compound with lipid membranes or enzymes?

Perform docking simulations (e.g., AutoDock Vina) using the compound’s 3D structure (optimized via DFT) and target proteins (e.g., membrane-bound receptors). Validate with MD simulations to assess binding stability. Compare with experimental data from surface plasmon resonance (SPR) or fluorescence quenching assays. Studies on structurally related amides can guide force field parameterization .

Methodological Considerations

- Synthetic Optimization : Use design of experiments (DoE) to evaluate the impact of solvent, temperature, and catalyst on yield.

- Analytical Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and reference NIST data for analogous compounds .

- Data Contradictions : Address discrepancies in melting/boiling points (e.g., phase change data in ) by standardizing measurement protocols (DSC for melting points, reduced-pressure distillation for boiling points).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.